3-Butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

3-Butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4575504
CAS Number:
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole

  • Compound Description: This compound was synthesized using various reagents and conditions and characterized by spectroscopic techniques. Its structure was confirmed by X-ray crystal structure analysis, revealing a monoclinic crystal system and intermolecular hydrogen bonding.
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The differences lie in the substituents at the 3 and 6 positions. Where the target compound has a butyl group and a (2-ethoxyphenoxy)methyl group, this compound has a methyl group and a 2-chlorophenyl group respectively.

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts

  • Compound Description: This compound and its organic and inorganic salts were synthesized and characterized. The study investigated their properties and biological potential, focusing on the potential benefits of combining a thiazole fragment with a carboxyl group for pharmaceutical applications.
  • Relevance: Although structurally different in the ring system, this compound shares the common feature of incorporating a thiadiazole moiety with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The presence of thiadiazole is highlighted for its potential in influencing biological characteristics such as anti-inflammatory, antiviral, and antifungal activities.

6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles

  • Compound Description: This series of compounds, featuring a 4-methyl-1,2,3-thiadiazolyl group at the 3-position and various substituents at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core, was synthesized and tested for fungicidal activity. Some members of this series, particularly those with n-propyl and trichloromethyl substituents at the 6-position, displayed promising broad-spectrum fungicidal properties.
  • Relevance: This series of compounds shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The key difference lies in the substitution at the 3-position, where this series contains a 4-methyl-1,2,3-thiadiazolyl group instead of the butyl group found in the target compound.

-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl [, , ]triazolo [3,4-b][1,3,4]thiadiazole (YZK-C22)

  • Compound Description: This compound was identified as a potential fungicide candidate. Studies investigated its mode of action against Botrytis cinerea, a fungal pathogen. Results showed that YZK-C22 inhibited both mycelial growth and spore germination of the fungus, potentially by affecting metabolic pathways and inhibiting pyruvate kinase activity.
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This highlights the potential for fungicidal activity within this class of compounds. While YZK-C22 has a trichloromethyl group at the 6-position and a 4-methyl-1,2,3-thiadiazolyl group at the 3-position, the target compound has a (2-ethoxyphenoxy)methyl group and a butyl group, respectively.

3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (1) and 6-(2-chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (2)

  • Compound Description: These two compounds are 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives studied for their weak intermolecular interactions and potential as cyclooxygenase (COX) inhibitors. Compound 1 has an adamantanyl group at the 3-position, while compound 2 has a phenyl group at the same position. Both compounds showed selectivity towards COX-2 over COX-1.
  • Relevance: These compounds highlight the potential of 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, a category that includes the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, for biological activity, specifically as COX inhibitors.

3-methyl-6-R-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series of compounds represents a group of novel 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized and characterized for their potential biological activity.
  • Relevance: This series of compounds shares the core structure of 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The variation lies in the substituents at the 6-position, represented by 'R' in this series, which signifies the potential for diverse biological activities within this structural framework.

3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This specific triazolo-thiadiazole derivative was studied for its structural properties using X-ray crystallography. The compound exhibits a planar triazolo-thiadiazole system and displays interesting π-π interactions in its crystal structure.
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, differing in the substituents at the 3- and 6-positions.

1,2,4-triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives of benzotriazole

  • Compound Description: This study explored the synthesis of a diverse set of benzotriazole derivatives, including those incorporating 1,2,4-triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties. The work focused on building a library of compounds with potential biological activities, highlighting the versatility of these heterocyclic systems in medicinal chemistry.
  • Relevance: While the specific structures vary, the common thread lies in the utilization of 1,2,4-triazole and its fused derivatives, which are also present in the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The research on these benzotriazole derivatives provides insight into the diverse chemical modifications possible with these heterocycles and their potential for creating a wide array of biologically active compounds.

6-(2-fluorophenyl)-3-phenyl-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound's crystal structure was analyzed using X-ray crystallography. It crystallizes in the orthorhombic crystal system with the space group Pna21.
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. They differ in the substituents at the 3- and 6-positions, highlighting the variability possible within this class of compounds.

3-para tolyl-6-(4'-methyl-biphenyl-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound's structure was determined using X-ray crystallography, revealing a planar condensed 1,2,4-triazolothiadiazole ring system and electron delocalization within the triazole ring.
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The difference in substituents at the 3- and 6-positions demonstrates the structural diversity possible within this class of compounds.

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-3-yl)methyl)theophyllines

  • Compound Description: This series of compounds, synthesized by combining theophylline and 4-amino-1,2,4-triazole-3-thiol derivatives, was investigated for its potential biological activity. Molecular docking studies suggested promising antifungal activity for some compounds within this series.
  • Relevance: These compounds, while incorporating a theophylline moiety, share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The research emphasizes the potential of this heterocyclic system in medicinal chemistry, especially for developing antifungal agents.

1-(5-ACETYL-3-METHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO [3,4-b][1,3,4]THIADIAZIN-7-YL)-ETHANONE (IFT_247)

  • Compound Description: This compound is a derivative of 5,7-diacyl-3-H(alkyl)-6-aryl-5H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazine and was investigated for its analgesic effects and toxicity. Results showed that IFT_247 has a dose-dependent analgesic effect, lacks opioidergic mechanisms of action, and exhibits low toxicity, classifying it as a potentially safe analgesic.
  • Relevance: Although it differs in the specific arrangement of the heterocyclic rings, this compound highlights the potential of triazolothiadiazine derivatives, a class closely related to 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, for therapeutic applications, specifically in pain management.

-{[(1H-INDOL-4-YL)OXY]METHYL}-6-PHENYL- [, , ]TRIAZOLO[3,4-b][1,3,4] THIADIAZOLE DERIVATIVES

  • Compound Description: This research focuses on synthesizing and evaluating a series of 3-{[(1H-indol-4-yl)oxy]methyl}-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives for their antioxidant properties. The inclusion of an indolyl moiety in these derivatives is a notable structural feature.
  • Relevance: This series shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, emphasizing the versatility of this scaffold for exploring various biological activities by modifying the substituents.

6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: The crystal structure of this compound, characterized by single-crystal X-ray diffraction, reveals a nearly planar conformation and intermolecular interactions like C—H⋯N hydrogen bonds and π–π contacts.
  • Relevance: This compound is structurally similar to 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core but differing in the specific substituents at the 3- and 6-positions.

6-(2-Chloro­phen­yl)-3-(4-ethoxy­phen­yl)-1,2,4-triazolo[3,4-b][1,3,4]thia­diazole

  • Compound Description: This compound exhibits a planar central heterocyclic system, as indicated by its crystal structure. Bond lengths suggest electron delocalization within this system.
  • Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The presence of different substituents at the 3- and 6-positions highlights the diversity possible within this chemical class.

6-substituted-aryl-3-( 4' -methyl quinolinyl-2-oxymethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazolcs (2a-j)

  • Compound Description: This series of compounds was synthesized using microwave irradiation, demonstrating the efficiency of this method in accelerating the reaction rate and improving yields.
  • Relevance: These compounds share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, demonstrating the diversity possible by varying the substituents at the 3- and 6-positions.

-(2-chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-[1,2,4]triazolo[3,4-b] [, , ] thiadiazole (3b) and 6 (2,4-dichlorophenyl)3-[(naphthalene -2-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (3c)

  • Compound Description: These triazolo-thiadiazole derivatives were synthesized as part of a study focusing on developing potent anti-inflammatory agents with reduced ulcerogenicity. These compounds showed good anti-inflammatory activity compared to the standard drug naproxen, and exhibited reduced ulcerogenic potential and hepatotoxicity.
  • Relevance: Compounds 3b and 3c share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The differences are in the substituents at the 3- and 6-positions, emphasizing the impact of these substituents on the biological activities of this class of compounds.

Dichloridobis(methanol‐κO)bis(6‐methyl‐3‐phenyl‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazole‐κN1)cadmium(II)

  • Compound Description: This complex consists of a cadmium(II) ion coordinated with two molecules of 6-methyl-3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, two chloride ions, and two methanol molecules. The complex exhibits a distorted octahedral geometry around the cadmium ion and forms a supramolecular network through hydrogen bonds and π-π interactions.
  • Relevance: The complex incorporates the 6‐methyl‐3‐phenyl‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazole ligand, which shares the core structure with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but with a methyl and a phenyl group at the 6- and 3-positions, respectively. This demonstrates the potential of this heterocyclic system to act as a ligand in metal complexes.

3,6-Bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound was synthesized and characterized by various spectroscopic techniques and single-crystal X-ray diffraction. The crystal structure revealed a planar molecular conformation stabilized by intermolecular hydrogen bonds and weak intramolecular interactions.
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, emphasizing the structural similarity and potential for diverse chemical modifications within this class of compounds.

4-Bromobenzoic acid–6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (1/1)

  • Compound Description: This compound is a 1:1 co-crystal of 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 4-bromobenzoic acid. The crystal structure reveals a planar triazolothiadiazole system and various intermolecular interactions, including hydrogen bonds and π-π stacking.
  • Relevance: The co-crystal incorporates 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is structurally very similar to 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, with the main differences being the substituents at the 3- and 6-positions.

3-Methyl-6-trichloromethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: The crystal structure of this compound shows short intermolecular S⋯N contacts, indicating strong interactions, and π–π interactions between triazole rings.
  • Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but has a methyl group at the 3-position and a trichloromethyl group at the 6-position.

6-(2,4-Di­fluoro­phenyl)-3-(3-methyl­phenyl)-7H-1,2,4-triazolo­[3,4-b][1,3,4]­thia­diazine

  • Compound Description: The crystal structure of this compound was analyzed, revealing a slightly distorted thiadiazole ring and various intra- and intermolecular hydrogen-bonding interactions contributing to a one-dimensional zigzag chain structure.
  • Relevance: This compound is a triazolothiadiazine derivative, structurally similar to the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which belongs to the triazolothiadiazole class. This highlights the close structural relationship between triazolothiadiazines and triazolothiadiazoles.

6-(2,4-Dichloro­phen­yl)-3-[(1H-1,2,4-triazol-1-yl)meth­yl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thia­diazine

  • Compound Description: This compound, characterized by its crystal structure, displays a delocalized thiazolothiadiazine ring system. Intermolecular π–π stacking interactions contribute to the stability of its crystal structure.
  • Relevance: Although the specific arrangement of the rings differs, this compound highlights the presence of a thiadiazole moiety, which is also present in 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This structural similarity suggests potential shared chemical properties and reactivity.

1,2,4-triazolo[3,4-b][1,2,4]-thiadiazolium salts and mesoionic compounds

  • Compound Description: This research details the synthesis of 1,2,4-triazolo[3,4-b][1,2,4]-thiadiazolium salts and mesoionic compounds, expanding the chemical space of triazolothiadiazole derivatives. []
  • Relevance: This study emphasizes the possibility of synthesizing cationic and mesoionic derivatives of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core, similar to the structure found in 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It highlights the potential for diverse modifications and exploration of different electronic properties within this class of compounds. [24

Properties

Product Name

3-Butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

3-butyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C16H20N4O2S/c1-3-5-10-14-17-18-16-20(14)19-15(23-16)11-22-13-9-7-6-8-12(13)21-4-2/h6-9H,3-5,10-11H2,1-2H3

InChI Key

PEFNGKGLAFZWSC-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3OCC

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.